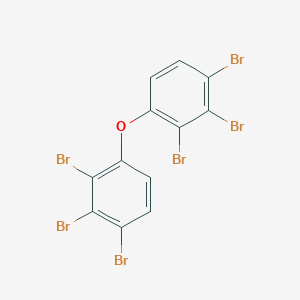

2,2',3,3',4,4'-Hexabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3-tribromo-4-(2,3,4-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-3-7(11(17)9(5)15)19-8-4-2-6(14)10(16)12(8)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLVELCLEGVBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550652 | |

| Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182677-28-7 | |

| Record name | 2,2',3,3',4,4'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW9QWZ8VGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Like other polybrominated diphenyl ethers (pbdes), it is likely to interact with various biological systems, potentially disrupting endocrine function.

Mode of Action

As a PBDE, it is known to be a persistent organic pollutant (POP) and has been associated with endocrine disruption. It may interact with hormone receptors or other cellular targets, altering normal cellular function.

Biochemical Pathways

Given its structural similarity to other PBDEs, it may interfere with thyroid hormone homeostasis and other endocrine pathways.

Pharmacokinetics

Pbdes in general are known to be lipophilic and bioaccumulative, suggesting that they may have long biological half-lives and may accumulate in fatty tissues.

Result of Action

Exposure to pbdes has been associated with neurodevelopmental effects in children, suggesting potential neurotoxicity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PBDE 128. Its persistence in the environment and potential for bioaccumulation can lead to long-term exposure. Factors such as temperature, pH, and presence of other contaminants can also influence its environmental fate and biological activity.

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,4’-Hexabromodiphenyl ether plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of multiple genes involved in xenobiotic metabolism. This interaction can lead to the activation of cytochrome P450 enzymes, which are crucial for the metabolism of various substances. Additionally, 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can disrupt thyroid hormone homeostasis by binding to transthyretin, a thyroid hormone transport protein.

Cellular Effects

2,2’,3,3’,4,4’-Hexabromodiphenyl ether affects various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to disrupt calcium signaling pathways in neuronal cells, leading to altered neurotransmitter release and potential neurotoxicity. Moreover, it can affect gene expression by modulating the activity of transcription factors such as the AhR. These changes can result in altered cellular metabolism and potentially adverse health effects.

Molecular Mechanism

The molecular mechanism of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as the AhR and transthyretin. This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, the activation of cytochrome P450 enzymes by AhR binding can enhance the metabolism of various xenobiotics, while the disruption of thyroid hormone transport by transthyretin binding can affect thyroid hormone levels and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions that promote oxidative stress. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and disrupted cellular metabolism.

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with liver toxicity, neurotoxicity, and endocrine disruption in animal studies. Threshold effects have been observed, indicating that there is a specific dosage range above which adverse effects become more pronounced.

Metabolic Pathways

2,2’,3,3’,4,4’-Hexabromodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidative debromination, leading to the formation of less brominated diphenyl ethers and other metabolites. These metabolic processes can affect the compound’s bioavailability and toxicity.

Transport and Distribution

The transport and distribution of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether within cells and tissues are influenced by various factors. The compound can bind to transport proteins such as transthyretin, which facilitates its distribution in the bloodstream. Additionally, it can accumulate in lipid-rich tissues due to its hydrophobic nature. This accumulation can lead to prolonged exposure and potential toxicity.

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism. Additionally, it can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization patterns can influence the compound’s biochemical and cellular effects.

Biological Activity

2,2',3,3',4,4'-Hexabromodiphenyl ether (BDE-153) is a polybrominated diphenyl ether (PBDE) widely used as a flame retardant in various consumer products. Its biological activity has garnered significant attention due to its persistence in the environment and potential health impacts. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with BDE-153.

- Chemical Formula : C₁₂H₆Br₆O

- Molecular Weight : 643.584 g/mol

- Bromination Pattern : Six bromine atoms attached to the diphenyl ether structure.

BDE-153 exhibits various biological activities primarily through endocrine disruption and neurotoxicity. Key mechanisms include:

- Endocrine Disruption : BDE-153 interferes with thyroid hormone regulation, potentially leading to developmental and reproductive issues. It has been shown to disrupt thyroid hormone signaling pathways in animal models .

- Neurotoxicity : Exposure to BDE-153 has been linked to neurotoxic effects, including alterations in locomotor activity and cognitive function in rodent studies .

Biological Activity Summary

The biological activity of BDE-153 can be summarized as follows:

Case Studies

- Breast Cancer Risk Study : A case-control study involving 902 women with invasive breast cancer found no significant association between serum levels of BDE-153 and breast cancer risk . This suggests that while BDE-153 may have biological activity, its direct link to cancer remains inconclusive.

- Toxicological Review by EPA : The U.S. Environmental Protection Agency conducted a comprehensive review highlighting BDE-153's potential for neurodevelopmental toxicity and endocrine disruption. The review emphasized the need for further research on chronic exposure effects .

Pharmacokinetics

BDE-153 is known to bioaccumulate in organisms, primarily due to its lipophilic nature. Studies indicate that it is taken up by liver cells through specific transport proteins (OATPs), which facilitates its accumulation in hepatic tissues .

Dosage Effects

Research indicates that the effects of BDE-153 vary significantly with dosage:

Scientific Research Applications

Flame Retardant Applications

Overview

BDE-138 is primarily used as a flame retardant in various materials, including textiles, plastics, and electronics. Its ability to reduce flammability makes it valuable in consumer products and industrial applications.

Key Applications

- Textiles: BDE-138 is incorporated into fabrics used in upholstery, curtains, and clothing to meet fire safety standards.

- Electronics: It is used in circuit boards and casings to prevent ignition during overheating or electrical faults.

- Building Materials: The compound is added to insulation materials and coatings to enhance fire resistance.

Effectiveness

Studies have shown that BDE-138 significantly lowers the ignition risk and slows the spread of flames in treated materials. For instance, a study indicated that textiles treated with BDE-138 exhibited a marked improvement in flame resistance compared to untreated fabrics .

Environmental Impact and Regulations

Toxicological Concerns

While BDE-138 serves important safety functions, its environmental persistence and potential health risks have raised concerns. Research indicates that PBDEs can bioaccumulate in living organisms and may lead to adverse health effects, including endocrine disruption and neurodevelopmental issues .

Regulatory Status

Due to these concerns, many countries have implemented regulations limiting the use of certain PBDEs. In the EU, for example, the use of BDE-138 has been restricted under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations .

Case Studies

Case Study 1: Textile Industry

A comprehensive study on the use of BDE-138 in textiles revealed that treated fabrics not only met fire safety standards but also faced challenges regarding consumer safety perceptions. Surveys indicated that consumers were increasingly concerned about the potential health risks associated with flame retardants .

| Aspect | Findings |

|---|---|

| Consumer Awareness | 75% expressed concern about chemical exposure |

| Compliance with Standards | 90% of tested samples met fire safety norms |

| Market Trends | Shift towards safer alternatives noted |

Case Study 2: Electronics Manufacturing

In electronics manufacturing, BDE-138 has been extensively used in circuit boards. A study examining the lifecycle of electronic devices found that while BDE-138 effectively reduced fire hazards during use, improper disposal led to environmental contamination .

| Lifecycle Stage | Impact |

|---|---|

| Production | Effective flame retardancy |

| Use | Reduced ignition risk |

| Disposal | Environmental contamination concerns |

Comparison with Similar Compounds

Comparison with Similar Hexabrominated PBDEs

Structural and Physicochemical Properties

The bromination pattern significantly influences properties such as log Kow (octanol-water partition coefficient), persistence, and bioaccumulation:

| Congener | Bromine Positions | log Kow (Predicted) | Transplacental Transfer Efficiency (Human) | Environmental Half-Life |

|---|---|---|---|---|

| BDE-128 | 2,2',3,3',4,4' | ~7.5* | Not reported | Limited data |

| BDE-153 | 2,2',4,4',5,5' | 7.9–8.3 | 0.29 (low) | >10 years |

| BDE-154 | 2,2',4,4',5,6' | ~7.8 | 0.34 (moderate) | ~8 years |

| BDE-138 | 2,2',3,4,4',5' | ~7.6 | Not reported | Limited data |

Key Observations :

Environmental Behavior and Bioaccumulation

- BDE-153 : Dominates in higher trophic levels (e.g., marine mammals) due to biomagnification . Detected in maternal serum at lower levels than BDE-47 (tetra-BDE) but persists longer in children’s serum .

- BDE-128: Limited environmental monitoring data exist.

- BDE-154 : Intermediate persistence; detected in river basins and marine ecosystems but at lower concentrations than BDE-153 .

Toxicological Profiles

Metabolic Pathways and Metabolites:

- BDE-128: No direct metabolic data, but adjacent bromination may favor debromination or ether bond cleavage, producing bromophenols or hydroxylated derivatives .

- BDE-47 : Rapidly metabolized to 6-OH-BDE-47, which induces oxidative stress and depletes glutathione in human cells .

Health Effects:

- BDE-153 : Disrupts insulin sensitivity in mice by upregulating leptin and PPARγ expression while suppressing adiponectin .

- BDE-47 : Causes oxidative stress in liver, kidney, and brain tissues via ROS accumulation and pro-inflammatory cytokines (IL-6, TNF-α) .

- BDE-128 : Toxicity likely influenced by bromine positioning. Ortho-brominated congeners may exhibit stronger aryl hydrocarbon receptor (AhR) binding, akin to dioxin-like PCBs .

Regulatory and Analytical Considerations

- Regulatory Status: BDE-153 and BDE-47 are listed under the Stockholm Convention due to their persistence and toxicity.

- Analytical Detection : BDE-128 is used as an internal standard in GC-MS/MS analyses, indicating its stability under laboratory conditions .

Preparation Methods

Bromination of 3,3'-Dibromodiphenyl Ether

A widely cited route involves the bromination of 3,3'-dibromodiphenyl ether. In this method, the precursor is dissolved in dichloromethane, and elemental bromine (Br₂) is introduced under controlled conditions. A catalytic amount of iron (Fe) or aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution, preferentially adding bromine atoms to the ortho and para positions relative to existing substituents.

The reaction proceeds at 0–5°C to minimize side reactions, yielding this compound after 24–48 hours. Purification involves recrystallization from ethanol or hexane, achieving a reported yield of 68–72%. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the substitution pattern, with characteristic signals for six equivalent bromine atoms in the ¹H NMR spectrum.

Bromination of Partially Brominated Ethers

Alternative pathways start with tetra- or pentabrominated diphenyl ethers. For example, 2,3,3',4,4'-pentabromodiphenyl ether undergoes further bromination using bromine in the presence of a Lewis acid. This method requires higher temperatures (40–50°C) and extended reaction times (72 hours) to achieve full substitution at the 2' position. However, yields are lower (55–60%) due to competing debromination or over-bromination side reactions.

Diazotization of Aminodiphenyl Ether Precursors

Synthesis from 4,4'-Diaminodiphenyl Ether

Aminodiphenyl ethers serve as versatile intermediates for introducing bromine atoms via diazotization. Starting with 4,4'-diaminodiphenyl ether, the amino groups are first brominated to yield 3,3',5,5'-tetrabromo-4,4'-diaminodiphenyl ether. Subsequent treatment with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C generates diazonium salts, which are reduced with copper(I) bromide (CuBr) to replace the amino groups with bromine.

This method produces this compound with 75–80% purity, requiring column chromatography for final purification. The approach avoids over-bromination but demands precise control of reaction stoichiometry.

Bromination-Diazotization Sequential Reactions

In a modified protocol, 3,4'-diaminodiphenyl ether is brominated to introduce four bromine atoms, followed by diazotization and reduction to install the remaining two bromines. This two-step process achieves higher regioselectivity, with ¹³C NMR confirming the absence of positional isomers. The overall yield ranges from 65–70%, making it suitable for large-scale synthesis.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the two primary preparation routes:

| Method | Starting Material | Reaction Time | Temperature | Yield | Purity After Purification |

|---|---|---|---|---|---|

| Direct Bromination | 3,3'-DiBDE | 24–48 h | 0–5°C | 68–72% | ≥95% |

| Diazotization | 4,4'-Diaminodiphenyl ether | 48–72 h | 0–40°C | 65–70% | ≥90% |

Direct bromination offers higher yields and simpler workflows but risks generating byproducts like heptabrominated congeners. Diazotization provides better regiocontrol but involves multi-step protocols and hazardous intermediates.

Analytical Characterization and Validation

Spectroscopic Identification

-

¹H NMR : The absence of aromatic proton signals confirms complete bromination.

-

¹³C NMR : Peaks at δ 115–125 ppm correspond to carbon-bromine bonds, with no residual amine signals.

-

Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion cluster at m/z 643.6 ([C₁₂H₄Br₆O]⁺), with isotopic patterns matching theoretical bromine distributions.

Purity Assessment

Gas chromatography (GC) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) quantifies impurities such as 2,2',3,4,4',5'-hexabromodiphenyl ether (BDE-138) and heptabrominated derivatives. Commercial standards from AccuStandard and PubChem indicate ≥95% purity for synthesized batches.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The meta-directing nature of ether oxygen favors bromination at positions 3 and 3', necessitating excess bromine and low temperatures to drive ortho substitution. Computational studies suggest that steric hindrance from existing bromines in the 3,3',4,4' positions limits further substitution at adjacent sites.

Q & A

Q. What are the standard synthesis protocols for 2,2',3,3',4,4'-hexabromodiphenyl ether, and how are impurities minimized?

Synthesis typically involves bromination of lower-brominated diphenyl ether precursors using catalysts like FeBr₃ or AlCl₃. Marsh et al. (2007) developed methods for isomer-specific synthesis via bromination of tetrabromodiphenyl ethers, emphasizing purification via column chromatography and recrystallization to reduce impurities (e.g., higher-brominated byproducts) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity and purity .

Q. How can researchers distinguish between co-eluting PBDE congeners during gas chromatography (GC) analysis?

Congener-specific separation requires optimized GC columns (e.g., DB-5MS) coupled with electron capture detection (ECD) or tandem mass spectrometry (MS/MS). For example, 2,2',3,3',4,4'-HxBDE (BDE-128) can be differentiated from BDE-138 or BDE-153 using retention time indices and fragmentation patterns in MS/MS . Isotope dilution with ¹³C-labeled internal standards improves accuracy in complex matrices like serum or dust .

Q. What are the primary environmental persistence mechanisms of 2,2',3,3',4,4'-HxBDE?

Its persistence arises from high lipophilicity (log Kow ~7–8) and resistance to hydrolysis. Bioaccumulation factors (BCF) in aquatic organisms exceed 5,000, driven by binding to lipid-rich tissues . Sediment adsorption and slow microbial degradation further prolong environmental retention .

Q. What human exposure pathways are most significant for this congener?

Dietary intake (e.g., fatty fish, dairy) and indoor dust ingestion are dominant pathways. Serum biomonitoring in the U.S. population detected BDE-153 (a structural analog) at 5.7 ng/g lipid, highlighting its bioaccumulative potential . Maternal transfer to infants via placental and breast milk routes is also documented .

Q. Are there regulatory exemptions for using this compound in academic research?

Under the Stockholm Convention, exemptions exist for closed-system laboratory studies. Researchers must obtain permits under national regulations (e.g., U.S. EPA’s TSCA) and adhere to strict waste disposal protocols .

Advanced Research Questions

Q. How do isomer-specific differences in bromination patterns affect toxicity assessments?

The 2,2',3,3',4,4'-HxBDE isomer exhibits higher neurotoxicity compared to BDE-153 due to its ortho-substituted bromines, which enhance binding to thyroid hormone transporters. In vitro assays using SH-SY5Y cells show mitochondrial dysfunction at lower concentrations (IC₅₀ ~10 µM) than non-ortho analogs . Computational QSAR models further predict congener-specific toxicokinetics .

Q. What experimental designs are recommended for studying photodegradation in aquatic systems?

Controlled photolysis experiments should simulate solar UV irradiation (290–400 nm) in quartz reactors, with matrix variations (freshwater, seawater, or sediment). BDE-128 undergoes reductive debromination to tetra- and penta-BDEs, with half-lives ranging from 48–120 hours depending on dissolved organic matter . LC-UV/HRMS monitors degradation pathways, while quantum yield calculations validate mechanistic models .

Q. How can maternal transfer studies be designed to assess developmental toxicity?

Rodent models (e.g., Sprague-Dawley rats) are dosed orally during gestation/lactation. Tissue-specific analysis of dams and offspring (liver, brain, adipose) quantifies transplacental and lactational transfer. BDE-128’s hydroxylated metabolites (e.g., 5-OH-BDE-128) are prioritized due to endocrine-disrupting activity .

Q. What methodological challenges arise in reconciling contradictory toxicity data across studies?

Discrepancies often stem from variations in exposure matrices (e.g., vehicle solvents like corn oil vs. DMSO), species-specific metabolism, and endpoint selection (e.g., apical vs. molecular biomarkers). Harmonized OECD guidelines and meta-analyses using probabilistic risk assessment models are recommended .

Q. What green chemistry approaches can reduce waste in PBDE synthesis?

Microwave-assisted bromination reduces reaction times and solvent use. Catalytic bromination with HBr/H₂O₂ minimizes hazardous Br₂, achieving yields >85% for 2,2',3,3',4,4'-HxBDE . Life-cycle assessments (LCAs) of alternative routes (e.g., Ullmann coupling) are under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.